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Compound of Interest

Compound Name: 4-Hydroxypyrimidine-5-carbonitrile

Cat. No.: B114317 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

The 4-hydroxypyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry,

serving as a versatile building block for the development of potent and selective inhibitors of

various key biological targets implicated in a range of diseases, most notably cancer. Its unique

electronic properties and hydrogen bonding capabilities allow for the design of molecules that

can effectively interact with the active sites of enzymes such as protein kinases. This document

provides a comprehensive overview of the applications of this scaffold, including detailed

experimental protocols for the synthesis of its derivatives and their biological evaluation, with a

focus on its use in developing inhibitors for VEGFR-2, EGFR, PI3K/AKT pathway, and COX-2.

Targeted Inhibition with 4-Hydroxypyrimidine-5-
carbonitrile Derivatives
Derivatives of 4-hydroxypyrimidine-5-carbonitrile have demonstrated significant inhibitory

activity against several important therapeutic targets. Below is a summary of their applications

and reported potencies.
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VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a

critical process for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-

cancer strategy.

Quantitative Data for VEGFR-2 Inhibitors

Compound ID
Target Cell
Line/Enzyme

IC50 (µM) Reference

Sorafenib (Reference) VEGFR-2 0.19 ± 0.15 [1]

Compound 12b VEGFR-2 0.53 ± 0.07 [1]

Compound 11e VEGFR-2 0.61 ± 0.01 [1]

Compound 12c VEGFR-2 0.74 ± 0.15 [1]

Compound 11c VEGFR-2 1.38 ± 0.03 [1]

Compound 11b VEGFR-2 1.55 ± 0.25 [1]

Compound 12d VEGFR-2 1.61 ± 0.18 [1]

Compound 11d VEGFR-2 2.32 ± 0.21 [1]

Compound 9d VEGFR-2 2.41 ± 0.16 [1]

Compound 11e HCT-116 1.14 [1]

Compound 11e MCF-7 1.54 [1]

Compound 12b HCT-116 - [1]

Compound 12b MCF-7 - [1]

Compound 12d HCT-116 - [1]

Compound 12d MCF-7 - [1]

Compound 9d HCT-116 - [1]

Compound 9d MCF-7 - [1]
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Note: The table summarizes the in vitro inhibitory activities of selected pyrimidine-5-carbonitrile

derivatives against VEGFR-2 and cancer cell lines.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial

role in regulating cell proliferation, survival, and differentiation.[2] Its aberrant activation is a

hallmark of many cancers, making it a prime target for anti-cancer therapies.[2]

Quantitative Data for EGFR Inhibitors

Compound ID
Target Enzyme/Cell
Line

IC50 (µM) Reference

Erlotinib (Reference) EGFRWT 0.00283 ± 0.00005 [3]

Compound 10b EGFRWT 0.00829 ± 0.00004 [3]

Compound 11b EGFRWT 0.09 [4][5]

Compound 11b EGFRT790M 4.03 [4][5]

Compound 11b HCT-116 3.37 [4][5]

Compound 11b HepG-2 3.04 [4][5]

Compound 11b MCF-7 4.14 [4][5]

Compound 11b A549 2.4 [4][5]

Compound 10b HepG2 3.56 [3]

Compound 10b A549 5.85 [3]

Compound 10b MCF-7 7.68 [3]

Note: This table presents the in vitro inhibitory activities of pyrimidine-5-carbonitrile derivatives

against wild-type and mutant EGFR, as well as various cancer cell lines.[3][4][5]
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The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade

that regulates cell growth, proliferation, survival, and metabolism.[6] Its dysregulation is

frequently observed in cancer.

Quantitative Data for PI3K/AKT Pathway Inhibitors

Compound ID Target Enzyme IC50 (µM) Reference

Compound 7f PI3Kδ 6.99 ± 0.36 [7]

Compound 7f PI3Kγ 4.01 ± 0.55 [7]

Compound 7f AKT-1 3.36 ± 0.17 [7]

Note: The table shows the inhibitory activity of a pyrimidine-5-carbonitrile derivative against

different isoforms of PI3K and AKT-1.[7]

Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins,

which are key mediators of inflammation and are also implicated in cancer development.

Selective COX-2 inhibitors are sought after for their anti-inflammatory and potential anti-cancer

effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Data for COX-2 Inhibitors
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Compound ID Target Enzyme IC50 (µM)
Selectivity
Index (COX-
1/COX-2)

Reference

Celecoxib

(Reference)
COX-2 - - [8]

Nimesulide

(Reference)
COX-2 - - [8]

Compound 10c COX-2 0.041 - 0.081 139.74 - 321.95 [9]

Compound 10e COX-2 0.041 - 0.081 139.74 - 321.95 [9]

Compound 10h-j COX-2 0.041 - 0.081 139.74 - 321.95 [9]

Compound 14e-f COX-2 0.041 - 0.081 139.74 - 321.95 [9]

Compound 14i COX-2 0.041 - 0.081 139.74 - 321.95 [9]

Compound 16 COX-2 0.041 - 0.081 139.74 - 321.95 [9]

Compound 3b COX-2 ~Celecoxib - [8]

Compound 5b COX-2 ~Celecoxib - [8]

Compound 5d COX-2 ~Celecoxib - [8]

Note: This table summarizes the potent and selective inhibitory activity of pyrimidine-5-

carbonitrile hybrids against COX-2.[8][9]

Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes is crucial for understanding the

mechanism of action and the development of these inhibitors.

Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by 4-
hydroxypyrimidine-5-carbonitrile derivatives.
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Caption: VEGFR-2 Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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